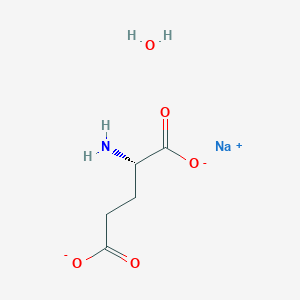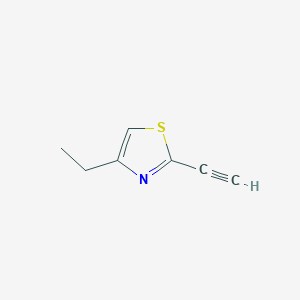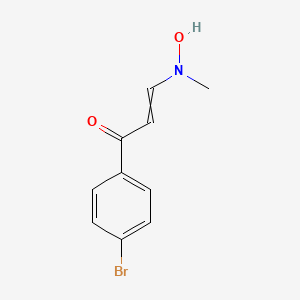![molecular formula C12H21N3O B11741767 [(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741767.png)
[(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a combination of oxolane and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of oxolane derivatives with pyrazole derivatives under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the oxolane, followed by nucleophilic substitution with a pyrazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride as a base, followed by the addition of a nucleophile.
Major Products Formed
Oxidation: Formation of oxolane and pyrazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated pyrazole rings.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
[(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- [(oxolan-2-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
- [(oxolan-2-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
[(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific combination of oxolane and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H21N3O |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-(oxolan-2-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H21N3O/c1-2-5-15-10-11(8-14-15)7-13-9-12-4-3-6-16-12/h8,10,12-13H,2-7,9H2,1H3 |
InChI Key |
SOVSCVKOYZAKDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11741700.png)
![(2-phenylethyl)[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741701.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11741703.png)

![butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741710.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11741721.png)
![2-methoxy-4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11741722.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11741723.png)

amine](/img/structure/B11741736.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741744.png)

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741753.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11741761.png)
